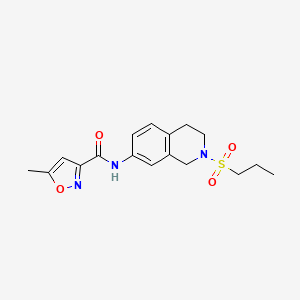

5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

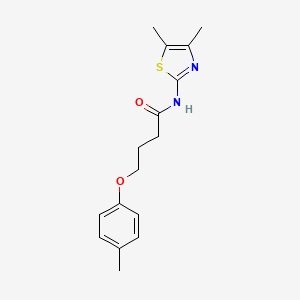

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic ring that consists of three carbon atoms and two heteroatoms (one nitrogen atom and one oxygen atom) in consecutive positions .Chemical Reactions Analysis

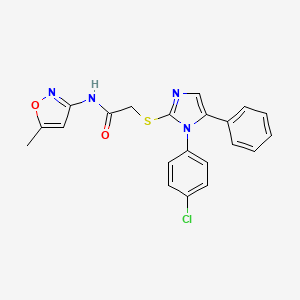

The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid can be used to synthesize a series of isoxazole–Carboxamide derivatives .Scientific Research Applications

Quinazoline Antifolate Thymidylate Synthase Inhibitors

Research has explored quinazoline antifolate compounds as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These compounds have been tested for their antitumor properties, suggesting a potential application of related compounds in cancer treatment. For instance, modifications to the quinazoline structure have resulted in compounds with enhanced potency in culture, suggesting that structural derivatives could be of interest for developing new antitumor agents (Marsham et al., 1989).

Potent 5-HT1B/1D Antagonists

A series of compounds, including N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, have been synthesized and evaluated as potent and selective 5-HT1B/1D antagonists. These findings underscore the potential therapeutic applications of similar compounds in neurological and psychiatric disorders (Liao et al., 2000).

Protein Kinase Inhibitors in Tumor Progression

Isoquinoline sulfonamide derivatives have been studied for their effects on tumor progression, specifically their ability to inhibit protein kinases involved in cancer cell metastasis. This research highlights the therapeutic potential of isoquinoline derivatives in managing cancer progression and metastasis (Blaya et al., 1998).

Water-soluble Quinazolin-4-one Antitumor Agents

Research on quinazolin-4-one derivatives has aimed at increasing aqueous solubility for in vivo evaluation, leading to compounds with significant cytotoxic activities. This approach to modifying drug-like properties could be relevant for enhancing the pharmacological profile of related chemical entities (Bavetsias et al., 2002).

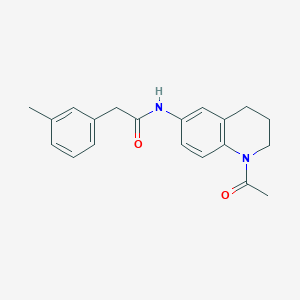

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

The synthesis of benzimidazo[2,1-a]isoquinolines with carboxamide side chains has been explored, revealing structure-activity relationships and cytotoxic activities against cancer cell lines. This research provides insights into the design of new anticancer agents based on isoquinoline scaffolds (Deady et al., 2000).

Future Directions

properties

IUPAC Name |

5-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-3-8-25(22,23)20-7-6-13-4-5-15(10-14(13)11-20)18-17(21)16-9-12(2)24-19-16/h4-5,9-10H,3,6-8,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUAWJNYSLBWQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)

![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)

![10-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2449528.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2449529.png)

![2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2449530.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2449537.png)

![N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2449542.png)

![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)

![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2449544.png)